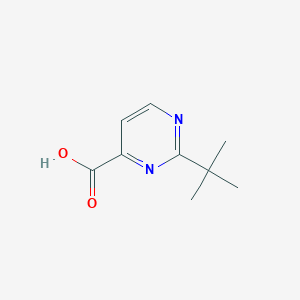

2-Tert-butylpyrimidine-4-carboxylic acid

Vue d'ensemble

Description

2-Tert-butylpyrimidine-4-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. The tert-butyl group attached to the pyrimidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylpyrimidine-4-carboxylic acid typically involves the reaction of 2,4,6-tri-tert-butylpyrimidine with appropriate reagents. One common method includes the reaction of 3,3-dimethyl-2-butanone with trimethylacetonitrile in the presence of trifluoromethanesulfonic anhydride in dichloromethane . This reaction yields the desired pyrimidine derivative with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Tert-butylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce pyrimidine-4-methanol.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

2-Tert-butylpyrimidine-4-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic pathways.

Protecting Group

The tert-butyl group in this compound is often employed as a protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents. This property allows for selective reactions without interference from other functional groups present in the molecule .

Biological Research

Structure-Activity Relationship Studies

In biological research, this compound is significant for studying the structure-activity relationships (SAR) of pyrimidine derivatives. By modifying the substituents on the pyrimidine ring, researchers can assess how these changes affect biological activity, aiding in the design of new therapeutic agents .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. This highlights its potential use in developing new antimicrobial agents.

Medicinal Chemistry

Therapeutic Agent Development

The compound has shown promise in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its derivatives may possess various biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit enzyme activity linked to disease processes, making them candidates for drug development .

Mechanism of Action

The mechanism by which this compound exerts its biological effects typically involves binding to specific molecular targets such as enzymes or receptors. The presence of the tert-butyl group can enhance binding affinity and selectivity towards these targets, which is critical for therapeutic efficacy .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials. Its chemical properties make it suitable for developing new catalysts and ligands that facilitate various chemical reactions.

Case Studies

The following table summarizes key case studies highlighting the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Derivatives showed significant activity against E. coli and Staphylococcus aureus. |

| Study 2 | Organic Synthesis | Demonstrated efficient synthesis of complex heterocycles using this compound as a precursor. |

| Study 3 | Medicinal Chemistry | Identified potential anticancer properties through enzyme inhibition assays. |

Mécanisme D'action

The mechanism of action of 2-tert-butylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2,4,6-Tri-tert-butylpyrimidine: This compound is similar in structure but has additional tert-butyl groups, making it more sterically hindered.

2,6-Di-tert-butylpyridine: Another related compound with tert-butyl groups attached to a pyridine ring, used as a non-nucleophilic base.

Uniqueness: 2-Tert-butylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Activité Biologique

2-Tert-butylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a tert-butyl group and a carboxylic acid functional group. The presence of these groups influences its chemical behavior and biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Chemokine Receptor Modulation : The compound has been studied for its ability to modulate chemokine receptors, which play crucial roles in immune responses and inflammation. This suggests potential therapeutic implications in conditions like asthma and multiple sclerosis .

- Insecticidal Properties : Its derivatives have shown promise in agricultural applications, particularly as insecticides, indicating a broader scope of biological activity beyond human health .

- Antiviral and Anticancer Activities : Preliminary studies suggest that the compound may possess antiviral and anticancer properties, making it a candidate for further investigation in these areas .

The mechanism of action for this compound involves interactions with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways crucial for cellular function and disease progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Chemokine Receptor Interaction :

- A study demonstrated that the compound binds to chemokine receptors, influencing cellular signaling pathways essential for immune response modulation. This interaction highlights its potential in treating inflammatory diseases .

- In Vitro Studies :

-

Synthetic Applications :

- The compound serves as an intermediate in the synthesis of more complex organic molecules, showcasing its versatility in medicinal chemistry .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | Bromine substituent at position 5 | Enhanced binding affinity to certain targets |

| 2-(tert-butyl)-pyrimidine-4-carboxylic acid | Lacks bromine substituent | Different reactivity and stability |

| 5-Bromo-2-methylthio-pyrimidine-4-carboxylic acid | Methylthio group at position 2 | Different biological activity profile |

This table illustrates the distinctiveness of this compound compared to its analogs, emphasizing its potential for targeted drug design.

Propriétés

IUPAC Name |

2-tert-butylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIIVQRRLQDQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.